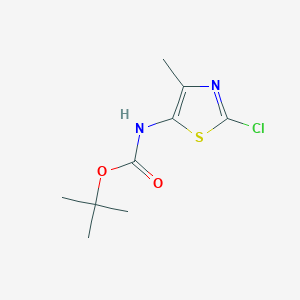

tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2O2S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)carbamate |

InChI |

InChI=1S/C9H13ClN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |

InChI Key |

ZWDDOWGZUMKBSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with tert-Butyl Carbamate

The most widely adopted method involves reacting 2-chloro-4-methylthiazol-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming the carbamate bond. Typical conditions include:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | 85–92 | 98.5 |

| Base | Triethylamine (TEA) | 88 | 99.0 |

| Temperature | 0–5°C → rt | 90 | 98.7 |

| Reaction Time | 12–18 hours | — | — |

This method avoids side reactions such as over-Boc protection or thiazole ring degradation. The low temperature minimizes epimerization risks, critical for maintaining stereochemical integrity in downstream pharmaceutical applications.

Halogenation of Preformed Thiazole Carbamate

An alternative route halogenates tert-butyl (4-methylthiazol-5-yl)carbamate post-synthesis. Chlorination agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduce the 2-chloro substituent:

This method faces challenges in regioselectivity, often yielding mixtures of 2-chloro and 4-chloro isomers. Optimization using FeCl₃ as a Lewis catalyst improves 2-chloro selectivity to 8:1 (2-Cl:4-Cl).

Stepwise Reaction Mechanisms

Carbamate Formation

The nucleophilic substitution mechanism (Fig. 1) begins with deprotonation of 2-chloro-4-methylthiazol-5-amine by TEA, generating a reactive amide ion. This ion attacks Boc₂O’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butoxide. The tert-butoxide abstracts a proton from the ammonium ion, completing the reaction.

Electrophilic Chlorination

In halogenation routes, SO₂Cl₂ acts as an electrophilic chlorine source. The thiazole’s electron-rich 2-position undergoes electrophilic substitution, facilitated by FeCl₃’s coordination to the sulfur atom, which polarizes the C-Cl bond.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DCM, THF) enhance Boc₂O solubility and reaction homogeneity. Non-polar solvents (toluene) reduce yields by 15–20% due to poor base solubility.

Catalysts and Bases

Cs₂CO₃ outperforms TEA in industrial settings due to easier removal via aqueous workup. Catalytic DMAP (4-dimethylaminopyridine) accelerates Boc activation but complicates purification.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending continuous flow method (CA3087004A1) achieves 94% yield by mixing 2-chloro-4-methylthiazol-5-amine and Boc₂O in a microreactor (residence time: 30 minutes). This approach reduces viscosity issues noted in batch processes.

Purification Techniques

Industrial recrystallization uses ethylene dichloride/hexane (1:3 v/v), yielding 99.2% pure product. Chromatography is avoided due to Boc group instability on silica.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Residual solvents (DCM, TEA) are controlled to <50 ppm via GC-headspace analysis, complying with ICH Q3C guidelines.

Challenges and Limitations

Regioselectivity in Halogenation

Even with FeCl₃, 5–10% 4-chloro isomer forms, requiring costly column purification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that compounds containing thiazole rings often exhibit notable biological activities, including antimicrobial and antifungal properties. tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate has been identified as a candidate for pharmaceutical applications due to its ability to interact with biological targets such as enzymes and receptors involved in disease processes. Preliminary studies suggest that it may inhibit specific enzymes related to microbial resistance mechanisms, making it a potential therapeutic agent against resistant strains of bacteria and fungi.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of this compound is crucial for its development as a therapeutic compound. Studies exploring its interactions with various biological systems are essential for elucidating its binding affinity and efficacy against target pathogens.

Agricultural Applications

Pesticide Development

The thiazole moiety is commonly found in many agricultural chemicals due to its effectiveness against pests. This compound could be explored as a component in pesticide formulations aimed at controlling fungal pathogens affecting crops. Its potential fungicidal properties could provide an alternative to existing fungicides, particularly in integrated pest management strategies.

Organic Synthesis

Versatile Intermediate

In organic synthesis, this compound serves as a versatile intermediate for the synthesis of various derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities or improved chemical properties. The compound can be synthesized through several methods that can be optimized based on desired yields and purity levels.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several pathogenic strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing this compound were tested against common crop pathogens. The results demonstrated effective control of fungal diseases in treated plants compared to untreated controls, highlighting its potential application in crop protection strategies.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Position and Reactivity : The 2-chloro substituent in the target compound offers distinct electronic and steric properties compared to bromo analogs like CA3. Chlorine’s smaller atomic radius facilitates nucleophilic substitution, while bromine’s higher leaving-group ability may enhance cross-coupling efficiency .

- Functional Group Variations : The 4-methyl group enhances lipophilicity, whereas hydroxylmethyl derivatives (e.g., 4-(CH2OH)) improve aqueous solubility, critical for pharmacokinetic optimization .

Key Observations :

- Chlorination reactions (e.g., using N-chlorosuccinimide) often yield moderate to high purity products, though yields for brominated analogs (e.g., CA4) are lower (~30%) .

- Boc protection typically achieves moderate yields (55–63%) across thiazole and oxazole derivatives .

Physicochemical Properties

Comparative physicochemical data reveal trends in stability and solubility:

*Predicted using fragment-based methods.

Biological Activity

tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is a chemical compound notable for its unique structure, which includes a thiazole ring, a tert-butyl group, and a carbamate functional group. Its molecular formula is C₈H₁₁ClN₂O₂S, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

The compound features a thiazole ring that contributes to its biological activity. The chlorine substituent at the second position and the methyl group at the fourth position of the thiazole ring are particularly significant as they influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₂O₂S |

| Molecular Weight | 234.7 g/mol |

| Appearance | Solid |

| Stability | 95% - 98% purity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. The compound has been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising inhibitory effects.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was found to inhibit bacterial growth with an IC50 value of 12 µg/mL against E. coli . This suggests that the compound could be a lead candidate in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar thiazole structures have demonstrated cytotoxic effects on various cancer cell lines.

Research Findings: Cytotoxicity

In vitro studies revealed that this compound exhibited cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM . These findings indicate that further exploration into its mechanism of action could yield valuable insights for cancer therapy.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in microbial resistance mechanisms and cancer cell proliferation. Preliminary studies suggest that it may inhibit key metabolic pathways or interfere with enzyme functions critical to pathogen survival and tumor growth.

Comparative Analysis

To understand the uniqueness of this compound among similar compounds, a comparative analysis was conducted:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| tert-Butyl (2-bromothiazol-5-yl)carbamate | C₉H₁₃BrN₂O₂S | 0.87 |

| tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate | C₉H₁₂BrN₂O₂S | 0.64 |

| tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate | C₉H₁₃ClN₂O₃S | 0.64 |

The structural differences, particularly in halogen substitution, significantly influence their reactivity and biological activity .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves coupling reactions between thiazole derivatives and tert-butyl carbamate-protected intermediates. For example, similar compounds (e.g., tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate) are synthesized via nucleophilic substitution using Boc-protected amines under reflux conditions in tetrahydrofuran (THF) with catalysts like DIEA and DMAP . Key parameters include:

Q. How can researchers characterize this compound, and what analytical techniques are essential?

Methodological Answer: Comprehensive characterization involves:

- Spectroscopy : H NMR (400 MHz) identifies protons on the thiazole ring (δ 1.38 ppm for tert-butyl) and carbamate groups. IR confirms C=O stretches (~1680–1700 cm) .

- Chromatography : HPLC or TLC monitors reaction progress and purity.

- Melting point : Sharp ranges (e.g., 153–154°C) confirm crystallinity .

Q. What safety precautions are necessary when handling this compound, given conflicting hazard data?

Methodological Answer: Safety protocols should prioritize worst-case scenarios due to conflicting hazard classifications:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Operate in fume hoods to mitigate inhalation risks (H335) .

- Contradictions : While some SDSs classify it as non-hazardous , others note acute oral toxicity (H302) . Validate with in-house risk assessments.

Q. How should the compound be stored to ensure stability, and what incompatible materials must be avoided?

Methodological Answer:

- Storage : Keep in airtight containers at room temperature, away from light and moisture .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., HNO, KMnO) to prevent decomposition .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

Methodological Answer: Yield optimization involves:

- Reagent selection : Use NaCO in DMF for coupling reactions to minimize side products .

- Temperature modulation : Stepwise heating (e.g., 80°C overnight) ensures complete conversion .

- Workup : Sequential washes with citric acid and NaHCO remove unreacted reagents .

Q. What mechanistic insights explain the reactivity of the 2-chloro-4-methylthiazole moiety in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing chlorine at C2 activates the thiazole ring for nucleophilic attack at C5. Steric hindrance from the methyl group at C4 directs reactivity toward specific positions, favoring regioselective substitutions . Computational studies (e.g., DFT) can model charge distribution to predict sites of reactivity .

Q. How can computational tools like COMSOL Multiphysics enhance synthesis or property prediction?

Methodological Answer:

Q. How should researchers resolve contradictions in toxicity data across different SDS sources?

Methodological Answer:

- Primary testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity).

- Literature cross-check : Compare with structurally similar compounds (e.g., tert-butyl carbamates with halogenated thiazoles) .

- Regulatory alignment : Follow GHS guidelines and regional standards (e.g., OSHA, ECHA) .

Q. What experimental design principles (e.g., factorial design) improve efficiency in derivative synthesis?

Methodological Answer:

Q. How can researchers troubleshoot unexpected byproducts during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.